molecular formula C11H13ClN2O B3108715 1-(4-Pyridinyl)-4-piperidinecarbonyl chloride CAS No. 168077-29-0

1-(4-Pyridinyl)-4-piperidinecarbonyl chloride

Cat. No. B3108715
M. Wt: 224.68 g/mol
InChI Key: NBHZSEHHFDGJEZ-UHFFFAOYSA-N
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Patent
US06635657B1

Procedure details

To a stirring suspension of 1-(4-pyridinyl)piperidin-4-ylcarboxylic acid (0.8 g, 3.88 mmol) in dichloromethane (75 mL) at reflux was added thionyl chloride (0.45 mL, 5.82 mmol). After 3 h, the solvent was removed in vacuo and the residue was dissolved in dichloromethane (75 mL), giving a solution of the title compound, approximately 0.05 M.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=O)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>ClCCl>[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][CH:10]([C:13]([Cl:18])=[O:15])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)C(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (75 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCC(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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